

Technical Guide: Solubility Profile & Solvent Selection for 4-Butyl-2-iodoaniline

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Compound of Interest

Compound Name: 4-Butyl-2-iodoaniline

CAS No.: 952054-06-7

Cat. No.: B3000037

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Executive Summary & Physicochemical Context

Compound Identity: **4-Butyl-2-iodoaniline** (CAS: 952054-06-7) Chemical Structure: Aniline core with a lipophilic n-butyl chain at the para position and an iodine atom at the ortho position.

This molecule exhibits a "push-pull" solubility behavior. The amino group (-NH₂) confers polarity and hydrogen-bond donating capability, while the iodine atom and butyl chain significantly increase lipophilicity. With a calculated LogP of ~3.6, the compound is predominantly lipophilic, dictating high solubility in non-polar and polar aprotic solvents, and negligible solubility in aqueous media.

Key Physicochemical Parameters (Predicted/Analog-Based)

Parameter	Value / Description	Impact on Solubility
Molecular Weight	275.13 g/mol	Moderate molecular size facilitates dissolution in most organic solvents.
LogP (Octanol/Water)	~3.6 (Lipophilic)	Critical: Indicates poor water solubility; high affinity for DCM, Toluene, and Ethers.
H-Bond Donors	1 (Primary Amine)	Allows solubility in alcohols (MeOH, EtOH) via H-bonding.
Physical State	Low-melting solid or oil*	n-Butyl chains often lower melting points compared to tert-butyl analogs (mp ~63°C).

Solubility Profile by Solvent Class

The following data categorizes solvents based on their interaction with **4-butyl-2-iodoaniline**. This classification is derived from Hansen Solubility Parameters (HSP) and structural analog behavior (e.g., 2-iodoaniline, 4-butylaniline).

Class A: High Solubility (Good Solvents)

Used for: Reaction media, preparing stock solutions, and chromatography loads.

Solvent	Solubility Rating	Mechanistic Rationale
Dichloromethane (DCM)	Excellent (>100 mg/mL)	Dipole-dipole interactions match the polarizable iodine; low polarity index suits the butyl chain.
Tetrahydrofuran (THF)	Excellent (>100 mg/mL)	Ether oxygen accepts H-bonds from the aniline -NH ₂ ; lipophilic backbone dissolves the butyl group.
Ethyl Acetate	Very Good	Standard organic solvent; effective for extraction and chromatography.
Toluene	Good	Pi-pi stacking with the benzene ring; Van der Waals forces with the butyl chain. Ideal for cross-coupling reactions.
DMSO / DMF	Excellent	High dielectric constants solubilize the polar amine head; organic nature accommodates the tail.

Class B: Moderate/Temperature-Dependent (Recrystallization Candidates)

Used for: Purification via crystallization.

Solvent	Solubility Rating	Mechanistic Rationale
Ethanol / Methanol	Moderate (Temp. Sensitive)	Soluble at reflux; reduced solubility at 0°C. The alkyl chain disrupts the solvent's H-bond network, aiding precipitation upon cooling.
Acetonitrile	Moderate	Good solubility at high temps; often acts as a poor solvent at low temps for lipophilic anilines.
Hexanes / Heptane	Low to Moderate	Soluble hot; likely insoluble cold. The polar amine group resists dissolution in cold alkanes, making this an excellent recrystallization solvent.

Class C: Poor Solubility (Anti-Solvents)

Used for: Crashing out products, washing filter cakes.

Solvent	Solubility Rating	Mechanistic Rationale
Water	Insoluble (<0.1 mg/mL)	High hydrophobic effect driven by the butyl chain and iodine atom.
Acidic Water (pH < 2)	Soluble (as Salt)	Protonation of -NH ₂ to -NH ₃ ⁺ renders the molecule water-soluble. Reversible with base.

Experimental Protocols

Protocol A: Visual Equilibrium Solubility Determination

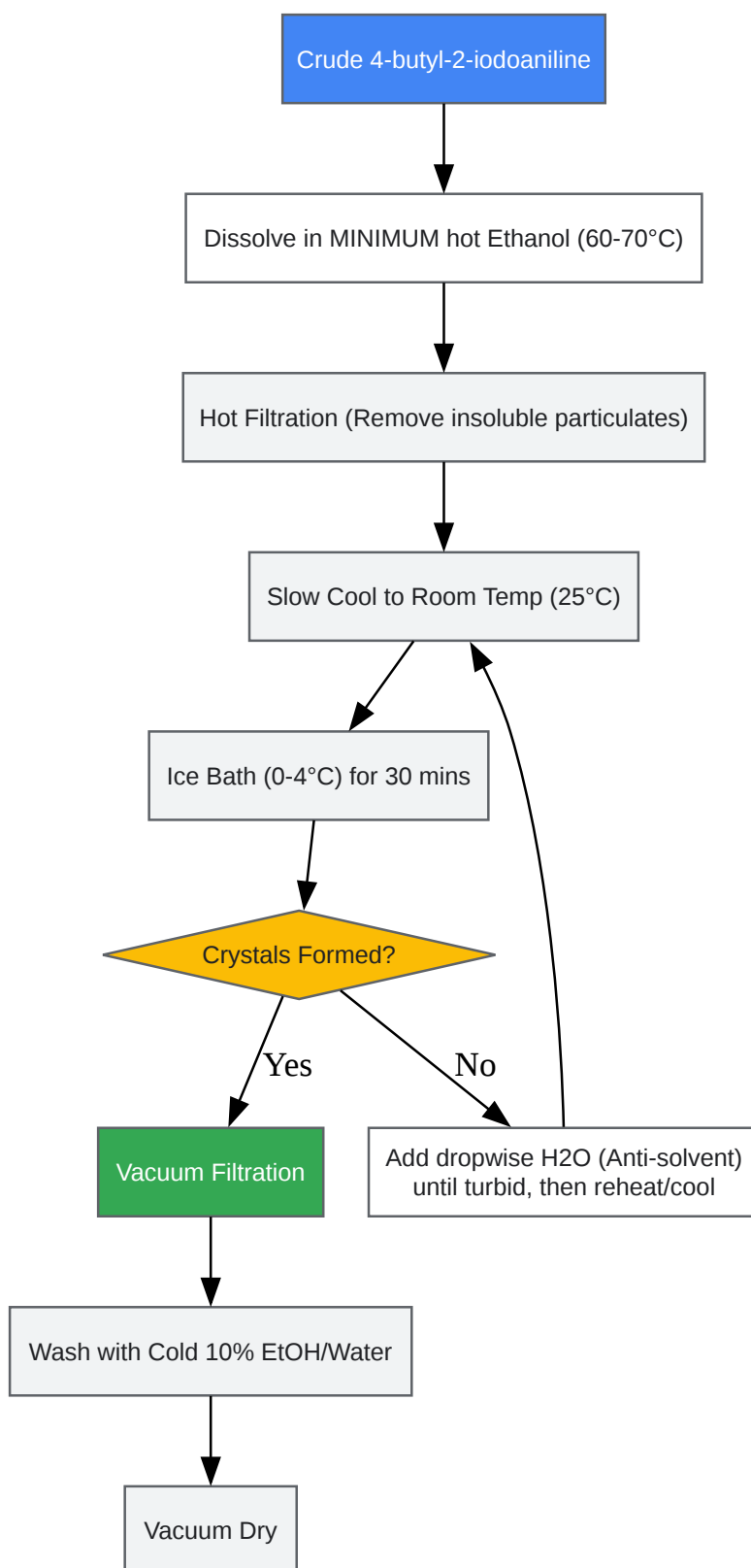
Since specific literature values are rare for this intermediate, use this self-validating protocol to determine exact solubility in your specific solvent.

- Preparation: Weigh 50 mg of **4-butyl-2-iodoaniline** into a clear HPLC vial.
- Titration: Add the solvent of interest in 100 μ L increments at room temperature (25°C).
- Agitation: Vortex for 30 seconds after each addition.
- Observation:
 - Clear Solution: Soluble. Calculate
 - Turbid/Solid Remains: Continue adding solvent up to 1 mL.
- Heating (Optional): If insoluble at 1 mL, heat to solvent boiling point to assess recrystallization potential.

Protocol B: Purification via Recrystallization

Recommended System: Ethanol/Water or Hexanes.

Workflow Diagram (Graphviz):



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Caption: Decision-tree workflow for recrystallizing **4-butyl-2-iodoaniline** using a solvent/anti-solvent system.

Application in Synthesis (Reaction Solvents)

4-Butyl-2-iodoaniline is a premium scaffold for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The iodine atom is highly reactive (labile) toward Palladium oxidative addition.

Reaction Type	Recommended Solvent System	Rationale
Suzuki Coupling	Toluene / Water (4:1)	Biphasic system allows use of inorganic bases (K_2CO_3). The aniline stays in Toluene; base stays in water. Phase transfer catalyst (TBAB) may be needed.
Buchwald-Hartwig	1,4-Dioxane or Toluene	High boiling points allow thermal activation. Dioxane coordinates Pd, stabilizing the catalyst species.
Heck Reaction	DMF or DMAc	High polarity stabilizes the cationic Pd intermediates often formed in the Heck cycle.

Safety & Handling (Haloanilines)

- **Toxicity:** Like most haloanilines, this compound is likely toxic if swallowed, inhaled, or absorbed through skin. It may induce methemoglobinemia (oxidation of hemoglobin).
- **Storage:** Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines oxidize (darken) upon air exposure; Iodine-carbon bonds can be light-sensitive.
- **Waste:** Dispose of as halogenated organic waste. Do not mix with strong oxidizers.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10802330, 4-tert-butyl-2-iodoaniline. (Used as closest structural analog for physicochemical property prediction). Retrieved from [[Link](#)]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. (Source of theoretical solubility prediction methodology).^{[1][2]}

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Sources

- 1. Solvent Miscibility Table [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- 2. dn720701.ca.archive.org [dn720701.ca.archive.org]
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